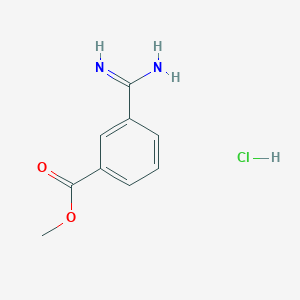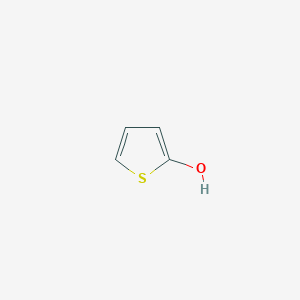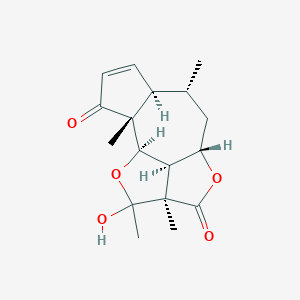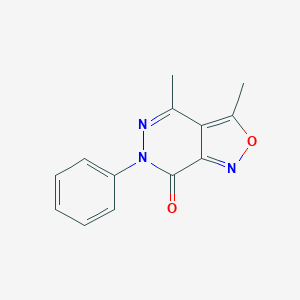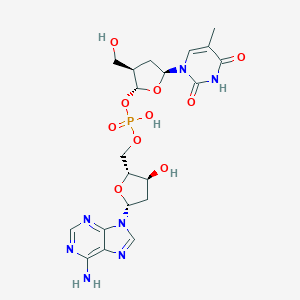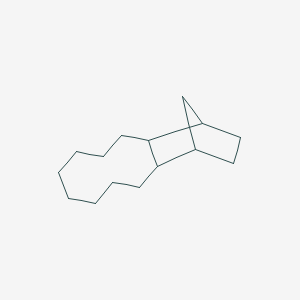
1,4-Methanobenzocyclodecene, tetradecahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Methanobenzocyclodecene, tetradecahydro- is a cyclic compound that has been of interest to scientists due to its unique structure and potential applications in various fields. It is a complex organic compound that has been synthesized in the laboratory using several different methods.
Mecanismo De Acción
The mechanism of action of 1,4-Methanobenzocyclodecene, tetradecahydro- is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
1,4-Methanobenzocyclodecene, tetradecahydro- has been shown to have various biochemical and physiological effects. It has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,4-Methanobenzocyclodecene, tetradecahydro- in lab experiments include its unique structure and potential applications in various fields of scientific research. However, there are also limitations to using this compound in lab experiments, including its complex synthesis method and potential safety risks.
Direcciones Futuras
There are several future directions for the study of 1,4-Methanobenzocyclodecene, tetradecahydro-. One direction is to further explore its potential applications in drug discovery and development. Another direction is to better understand its mechanism of action and how it interacts with specific receptors in the body. Additionally, scientists can explore the potential synthesis of related compounds with similar structures and potential applications.
Métodos De Síntesis
1,4-Methanobenzocyclodecene, tetradecahydro- can be synthesized in the laboratory using several different methods. One such method involves the reduction of the corresponding ketone using sodium borohydride in the presence of a suitable solvent. Another method involves the hydrogenation of the corresponding olefin using a suitable catalyst. The synthesis of 1,4-Methanobenzocyclodecene, tetradecahydro- is a complex process that requires careful attention to the reaction conditions and the choice of reagents.
Aplicaciones Científicas De Investigación
1,4-Methanobenzocyclodecene, tetradecahydro- has potential applications in various fields of scientific research. It has been used as a starting material for the synthesis of other complex organic compounds. It has also been studied for its potential use in drug discovery and development. Scientists have been exploring the mechanism of action of 1,4-Methanobenzocyclodecene, tetradecahydro- in order to better understand its potential applications.
Propiedades
Número CAS |
16539-04-1 |
|---|---|
Nombre del producto |
1,4-Methanobenzocyclodecene, tetradecahydro- |
Fórmula molecular |
C15H26 |
Peso molecular |
206.37 g/mol |
Nombre IUPAC |
tricyclo[10.2.1.02,11]pentadecane |
InChI |
InChI=1S/C15H26/c1-2-4-6-8-15-13-10-9-12(11-13)14(15)7-5-3-1/h12-15H,1-11H2 |
Clave InChI |
XMYHOVWXGDEUKH-UHFFFAOYSA-N |
SMILES |
C1CCCCC2C3CCC(C3)C2CCC1 |
SMILES canónico |
C1CCCCC2C3CCC(C3)C2CCC1 |
Sinónimos |
Tetradecahydro-1,4-methanobenzocyclodecene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



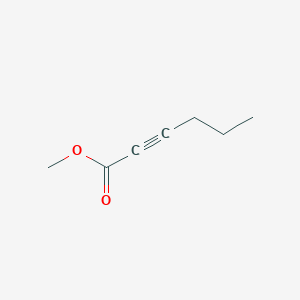
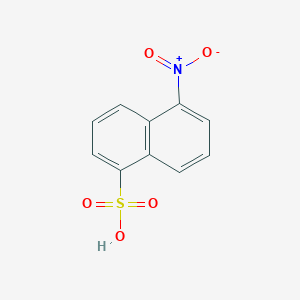
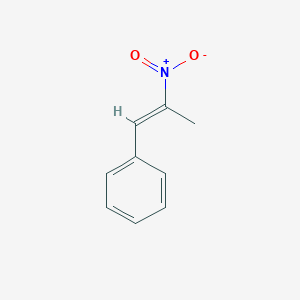
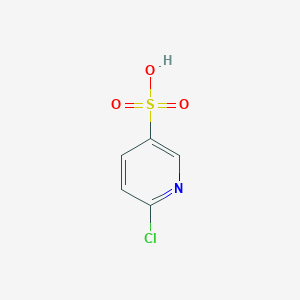
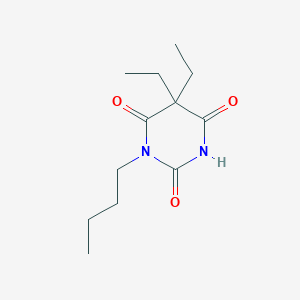
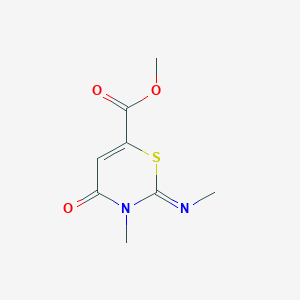
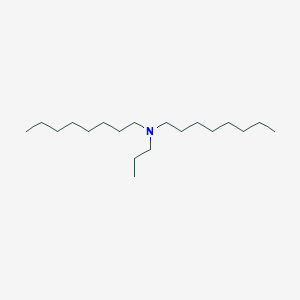
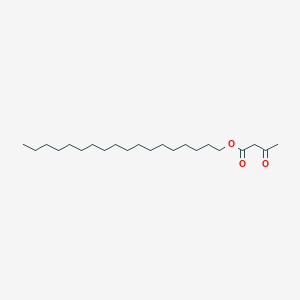
![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
